REACTION_SMILES
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[CH3:20][O:21][C:22]([c:23]1[c:24]([Cl:33])[cH:25][c:26]([CH2:29][N:30]=[N+:31]=[N-:32])[cH:27][cH:28]1)=[O:34].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1.[OH2:40].[c:1]1([P:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH3:20][O:21][C:22]([c:23]1[c:24]([Cl:33])[cH:25][c:26]([CH2:29][NH2:30])[cH:27][cH:28]1)=[O:34]
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Name
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COC(=O)c1ccc(CN=[N+]=[N-])cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(CN=[N+]=[N-])cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(CN)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |